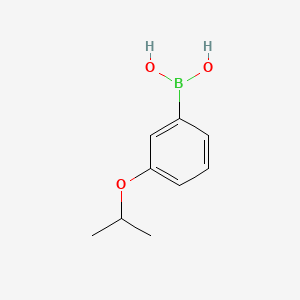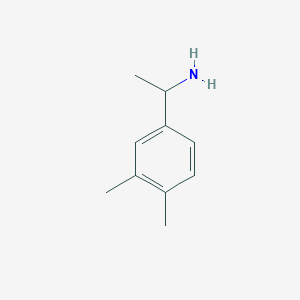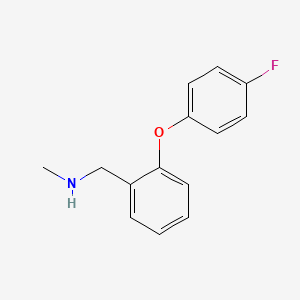
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine, also known as 1-FPN, is a fluorinated derivative of the aminomethyl compound phenethylamine. It is a synthetic compound that has been used in a variety of scientific research applications, including as a probe for studying the effects of drugs on the central nervous system. 1-FPN has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Natural Products and Conducting Polymers
- Field : Organic Chemistry
- Application Summary : Phenol derivatives, such as m-aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are used in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . For example, Kobayashi and his team synthesized a complex compound from 2,5-difluoro-4-bromonitrobenzene in seven steps, using the nucleophilic aromatic substitution reaction .
- Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, has been achieved. These compounds impart specific properties that make them useful in various industries .
Apoptosis Induction in Human Colon Cancer Cells
- Field : Medicinal Chemistry
- Application Summary : A rhodanine derivative, which is structurally similar to “1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine”, has been found to induce apoptosis in human colon cancer cells .
- Methods of Application : The compound was tested on HT-29 and HCT-116 cells. It induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1) .
- Results or Outcomes : The compound triggered apoptosis, as indicated by externalization of Annexin V-targeted phosphatidylserine residues in the tested cells . It also induced release of cytochrome c (Cyt c), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Field : Material Science
- Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The application of m-aryloxy phenols in these industries involves incorporating them into the material during the production process . The specific method of application can vary depending on the type of material and the desired properties .
- Results or Outcomes : The incorporation of m-aryloxy phenols into materials can significantly improve their thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
IKKβ Inhibitory Activities
- Field : Pharmacology
- Application Summary : A compound structurally similar to “1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine”, known as KSK05104, has potent, selective and metabolically stable IKKβ inhibitory activities .
- Methods of Application : The compound was tested for its ability to inhibit IKKβ, a protein kinase that plays a key role in the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation, immunity, cell proliferation, and apoptosis .
- Results or Outcomes : KSK05104 was found to have potent, selective, and metabolically stable IKKβ inhibitory activities .
Hydroxylation of Benzenes
- Field : Organic Chemistry
- Application Summary : Phenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Methods of Application : In 2016, Kobayashi and his team synthesized a complex compound from 2,5-difluoro-4-bromonitrobenzene in seven steps, using the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .
- Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, has been achieved .
IKKβ Inhibitory Activities
- Field : Pharmacology
- Application Summary : A compound structurally similar to “1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine”, known as KSK05104, has potent, selective and metabolically stable IKKβ inhibitory activities .
- Methods of Application : The compound was tested for its ability to inhibit IKKβ, a protein kinase that plays a key role in the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation, immunity, cell proliferation, and apoptosis .
- Results or Outcomes : KSK05104 was found to have potent, selective, and metabolically stable IKKβ inhibitory activities .
Propiedades
IUPAC Name |
1-[2-(4-fluorophenoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-4-2-3-5-14(11)17-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBBIKNDVSUNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439636 |
Source


|
| Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine | |
CAS RN |
833482-53-4 |
Source


|
| Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)


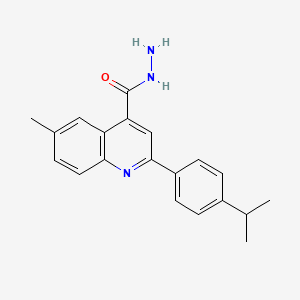

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)


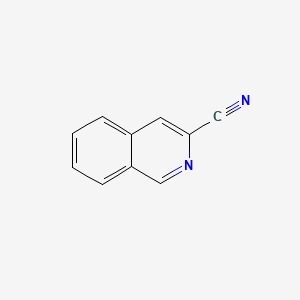
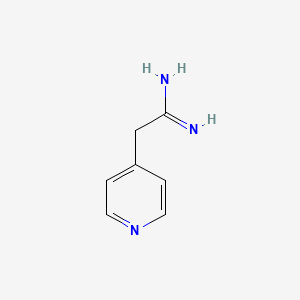
![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)
